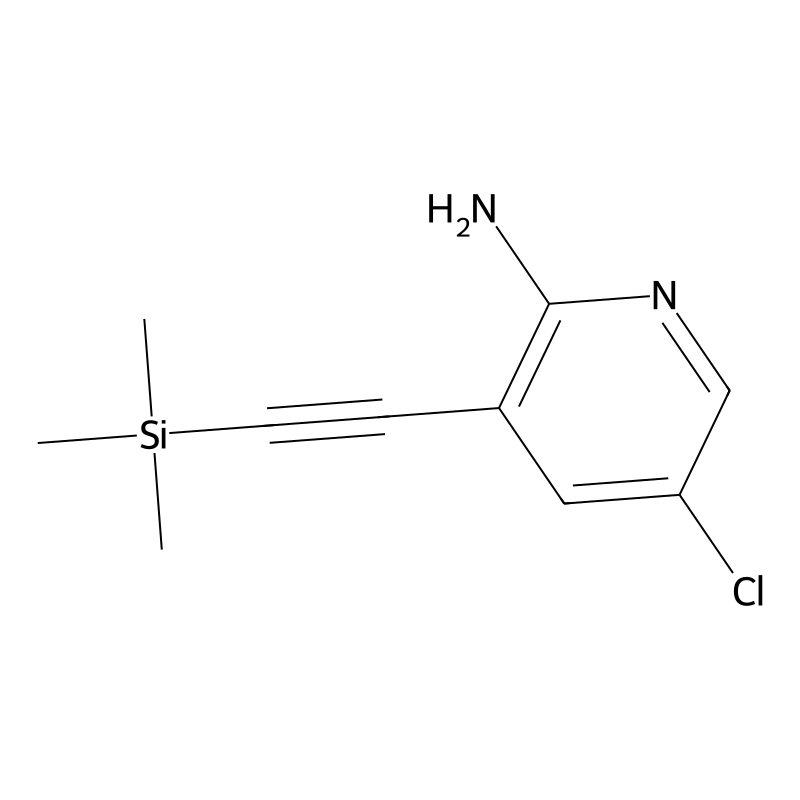

5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine is a chemical compound with the molecular formula C₁₀H₁₃ClN₂Si and a molecular weight of approximately 224.77 g/mol. It features a pyridine ring substituted with a chlorine atom at the 5-position and a trimethylsilyl ethynyl group at the 3-position. This compound is notable for its unique structural characteristics, which contribute to its potential applications in various fields, including medicinal chemistry and materials science .

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to various substituted derivatives.

- Deprotection Reactions: The trimethylsilyl group can be removed under acidic or fluoride conditions, yielding the corresponding ethynyl compound.

- Cross-Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira or Suzuki coupling, to form more complex organic structures .

The synthesis of 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine typically involves several steps:

- Preparation of the Pyridine Derivative: Starting from 2-amino-5-chloropyridine, the introduction of the trimethylsilyl ethynyl group can be achieved through a reaction with a suitable silylating agent.

- Alkyne Formation: This can involve coupling reactions that introduce the ethynyl functionality.

- Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain high purity levels suitable for research applications .

5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine has potential applications in:

- Medicinal Chemistry: As a building block for synthesizing biologically active compounds.

- Material Science: In the development of functional materials due to its unique electronic properties.

- Organic Synthesis: As an intermediate in various synthetic pathways leading to complex organic molecules .

Interaction studies involving 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine are crucial for understanding its potential biological effects. Investigations may focus on:

- Enzyme Inhibition: Assessing its ability to inhibit specific enzymes linked to disease pathways.

- Receptor Binding: Evaluating its affinity for various biological receptors.

Such studies would provide insights into its therapeutic potential and help identify possible side effects or interactions with other compounds .

Several compounds share structural similarities with 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine. Notable examples include:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-Bromo-3-(trimethylsilyl)ethynylpyridin-2-amine | Similar pyridine structure with bromine substitution | Potentially different reactivity due to bromine |

| 4-Chloro-3-(trimethylsilyl)ethynylpyridin-2-amine | Chlorine at the 4-position | Different electronic properties affecting reactivity |

| 5-Chloro-pyridin-2-amines (various substitutions) | General class of compounds | Diverse biological activities based on substitutions |

These compounds highlight the uniqueness of 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine through its specific halogen substitution and functional groups, which may influence both its chemical behavior and biological activity .

Molecular Constitution and Physical Properties

5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine possesses the molecular formula C₁₀H₁₃ClN₂Si and exhibits a molecular weight of 224.76 grams per mole. The compound is identified by Chemical Abstracts Service number 866318-90-3 and maintains the MDL number MFCD09880016. The molecular structure incorporates a six-membered pyridine ring as the central scaffold, with strategic substitution patterns that enhance its synthetic utility.

The International Union of Pure and Applied Chemistry systematic name for this compound is 5-chloro-3-(2-trimethylsilylethynyl)pyridin-2-amine. Alternative nomenclature includes 2-amino-5-chloro-3-(trimethylsilyl)acetylenylpyridine and 5-chloro-3-[2-(trimethylsilyl)ethynyl]-2-pyridinamine. These naming variations reflect different conventions for describing the alkyne functionality and substitution pattern on the pyridine core.

Table 1: Molecular Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₃ClN₂Si | |

| Molecular Weight | 224.76 g/mol | |

| Chemical Abstracts Service Number | 866318-90-3 | |

| International Chemical Identifier | InChI=1S/C10H13ClN2Si/c1-14(2,3)5-4-8-6-9(11)7-13-10(8)12/h6-7H,1-3H3,(H2,12,13) | |

| International Chemical Identifier Key | ZZSDHUMNIBZFFM-UHFFFAOYSA-N | |

| Simplified Molecular Input Line Entry System | CSi(C)C#CC1=C(N=CC(=C1)Cl)N |

Structural Architecture and Substitution Pattern

The molecular architecture of 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine demonstrates a carefully orchestrated substitution pattern on the pyridine heterocycle. The pyridine ring serves as the central framework, with the nitrogen atom positioned to create a six-membered aromatic system analogous to benzene but with distinct electronic properties due to the electronegative nitrogen heteroatom. The substitution pattern places an amino group at the 2-position, directly adjacent to the ring nitrogen, which significantly influences the electronic distribution and reactivity of the molecule.

At the 3-position, an ethynyl group bearing a trimethylsilyl protecting group extends from the pyridine ring. This alkyne functionality represents a critical structural feature that enables participation in various cross-coupling reactions, particularly the Sonogashira coupling reaction. The trimethylsilyl group serves multiple purposes: it protects the terminal alkyne position, enhances the compound's stability and handling properties, and can be selectively removed under appropriate conditions to reveal the terminal alkyne for further synthetic manipulations.

The chloro substituent occupies the 5-position on the pyridine ring, providing an additional site for potential chemical transformation. This halogen functionality can participate in nucleophilic substitution reactions or serve as a directing group for various synthetic transformations. The strategic placement of these three distinct functional groups—amino, ethynyl, and chloro—creates a molecule with multiple reactive sites that can be selectively manipulated depending on reaction conditions and choice of reagents.

Historical Development in Heterocyclic Chemistry

Evolution of Heterocyclic Chemistry

The development of compounds like 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine can be traced through the broader evolution of heterocyclic chemistry, which began in the early nineteenth century. The foundations of this field were established in 1818 when Brugnatelli successfully isolated alloxan from uric acid, marking one of the earliest documented preparations of a heterocyclic compound. This pioneering work was followed by Dobereiner's production of furfural from starch using sulfuric acid in 1832, demonstrating the potential for synthetic preparation of heterocyclic systems.

The discovery of pyridine itself occurred in 1849 when Thomas Anderson examined the products of high-temperature heating of animal bones. Anderson's isolation of this basic heterocyclic compound with its distinctive unpleasant odor laid the groundwork for understanding nitrogen-containing aromatic systems. The compound was named pyridine from the Greek word meaning fire, reflecting its discovery through pyrolytic processes. The structural elucidation of pyridine came decades later when Wilhelm Körner and James Dewar suggested in 1869 and 1871 respectively that pyridine's structure derives from benzene by substituting one carbon-hydrogen unit with a nitrogen atom.

The synthetic methods for producing pyridine derivatives advanced significantly with Arthur Rudolf Hantzsch's description of the first major synthesis of pyridine derivatives in 1881. The Hantzsch pyridine synthesis established principles that continue to influence modern heterocyclic synthesis. A major breakthrough occurred in 1924 when Aleksei Chichibabin invented his pyridine synthesis reaction, which utilized inexpensive reagents and improved yields substantially. This method remains fundamental to industrial pyridine production and demonstrates the continuing relevance of early synthetic innovations.

Emergence of Organosilicon Chemistry in Heterocyclic Systems

The incorporation of silicon-containing substituents into heterocyclic systems represents a more recent development in organic chemistry. The trimethylsilyl group present in 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine exemplifies the integration of organosilicon chemistry with traditional heterocyclic frameworks. Trimethylsilyl-protected alkynes have become standard reagents in cross-coupling chemistry due to their enhanced stability and selectivity compared to unprotected terminal alkynes.

The development of alkynylsilane chemistry has been particularly important for Sonogashira coupling reactions, where the silicon protecting group prevents unwanted side reactions while maintaining the reactivity necessary for palladium-catalyzed cross-coupling. The use of trimethylsilyl groups in acetylenic systems allows for convenient storage and handling of otherwise reactive alkyne functionalities, while permitting facile deprotection when the terminal alkyne is required for subsequent synthetic steps.

Table 2: Key Historical Milestones in Relevant Chemical Development

Significance in Modern Organic Synthesis

Sonogashira Coupling Applications

5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine occupies a central position in modern synthetic organic chemistry through its participation in Sonogashira coupling reactions. The Sonogashira reaction represents one of the most important methods for forming carbon-carbon bonds between aryl or vinyl halides and terminal alkynes. This cross-coupling methodology has proven invaluable for constructing complex molecular architectures, particularly in pharmaceutical and materials chemistry applications.

The compound's ethynyl functionality, protected with the trimethylsilyl group, makes it an ideal substrate for Sonogashira coupling reactions. Research has demonstrated that trimethylsilylacetylene derivatives participate effectively in palladium-catalyzed cross-coupling reactions while maintaining the protecting group throughout the transformation. This selectivity allows for subsequent deprotection and further functionalization of the resulting alkyne products, providing access to diverse structural motifs.

Experimental studies have shown that 4-((trimethylsilyl)ethynyl)pyridine, a closely related compound, can be synthesized through Sonogashira coupling of 4-iodopyridine with trimethylsilylacetylene using standard palladium and copper catalysis. The reaction proceeds under mild conditions using Pd(PPh₃)₄ and CuI as catalysts in triethylamine and tetrahydrofuran, yielding the desired product in 82% yield. Similar methodologies can be applied to access 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine through appropriate choice of starting materials and reaction conditions.

Synthetic Transformations and Functional Group Manipulation

The multiple reactive sites present in 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine provide opportunities for selective functional group transformations. The amino group at the 2-position can participate in various reactions including acylation, alkylation, and condensation reactions to form heterocyclic systems such as imidazopyridines and related structures. These transformations are particularly valuable in medicinal chemistry where nitrogen-containing heterocycles serve as important pharmacophores.

The chloro substituent at the 5-position offers additional synthetic versatility through nucleophilic aromatic substitution reactions. Under appropriate conditions, this position can be functionalized with various nucleophiles including amines, alkoxides, and carbon nucleophiles to introduce diverse substituents. The electron-deficient nature of the pyridine ring, enhanced by the presence of the amino group and ethynyl substituent, facilitates these substitution reactions under relatively mild conditions.

Deprotection of the trimethylsilyl group can be accomplished using standard methods such as treatment with tetrabutylammonium fluoride or potassium hydroxide in methanol. This transformation reveals the terminal alkyne functionality, which can then undergo further reactions including additional Sonogashira couplings, alkyne metathesis, or cycloaddition reactions to construct more complex molecular frameworks.

Table 3: Synthetic Applications and Transformations

Applications in Pharmaceutical and Materials Chemistry

The structural features of 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine make it particularly valuable for pharmaceutical applications. Pyridine derivatives represent one of the most important classes of heterocyclic compounds in drug discovery, with approximately 59% of US FDA-approved drugs containing nitrogen heterocycles. The presence of multiple functional groups in this compound provides opportunities for structure-activity relationship studies and lead compound optimization.

Research has demonstrated that similar aminopyridine derivatives can be synthesized through palladium-catalyzed Sonogashira coupling reactions with high efficiency. Studies of 2-amino-3-bromopyridines with terminal alkynes have shown that these reactions proceed in excellent yields (72-96%) under optimized conditions using Pd(CF₃COO)₂ as catalyst with triphenylphosphine and CuI as co-catalyst. These methodologies provide reliable access to functionalized aminopyridine derivatives for pharmaceutical applications.

The compound also serves as a building block for materials chemistry applications, particularly in the synthesis of conjugated organic materials and molecular electronics. The combination of electron-rich amino functionality and electron-accepting pyridine ring creates opportunities for designing materials with specific electronic properties. The alkyne functionality enables incorporation into larger conjugated systems through cross-coupling or polymerization reactions.